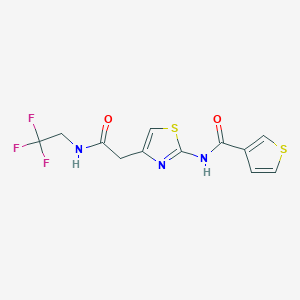
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H10F3N3O2S2 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Compounds with structures related to the inquiry have been synthesized using microwave-assisted techniques, focusing on their potential biological activities. These compounds, often involving thiazole and thiophene moieties, are investigated for their antimicrobial, antilipase, and antiurease activities. The microwave-assisted synthesis offers a rapid and efficient method to prepare these compounds, which could be applied to the synthesis of "N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide" for further biological activity studies (Başoğlu et al., 2013).
Antimicrobial and Anti-inflammatory Properties
Thiazole and thiophene derivatives have been extensively researched for their antimicrobial and anti-inflammatory properties. This line of investigation suggests that compounds with a similar backbone might be potent agents against various bacterial strains and could exhibit significant anti-inflammatory effects. The research often involves the synthesis of novel derivatives followed by their pharmacological evaluation, which could be an approach for exploring the applications of "N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide" (Lahsasni et al., 2018).
Docking Studies and Synthesis for Antimicrobial Evaluation
The compound's potential application could extend to the design and synthesis of derivatives for docking studies and antimicrobial evaluation. By modifying the compound's structure, researchers can evaluate the biological activity against a range of microorganisms, providing insights into the structure-activity relationships necessary for developing more effective antimicrobial agents (Spoorthy et al., 2021).
Novel Synthesis Approaches and Biological Evaluation
Research on thiazole and thiophene compounds also includes novel synthesis approaches and their subsequent biological evaluation. These studies aim to uncover new pathways to synthesize structurally complex compounds efficiently and to assess their potential as therapeutic agents. The synthesis methods and biological evaluation frameworks used in these studies could be applicable to "N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide" for discovering its possible therapeutic uses (Shipilovskikh et al., 2009).
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S2/c13-12(14,15)6-16-9(19)3-8-5-22-11(17-8)18-10(20)7-1-2-21-4-7/h1-2,4-5H,3,6H2,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNSUENXLGGNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

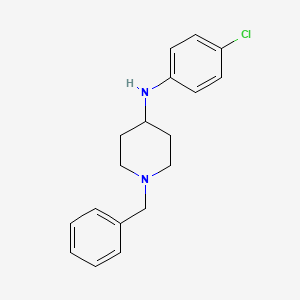
![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)
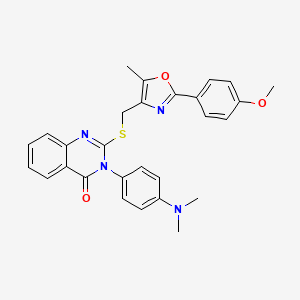
![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
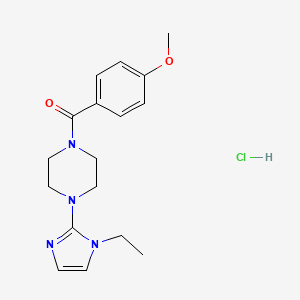
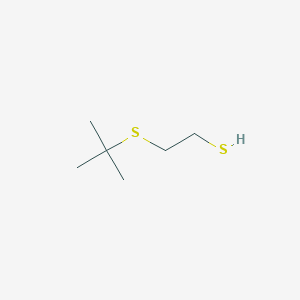
![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
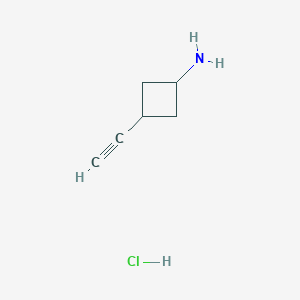
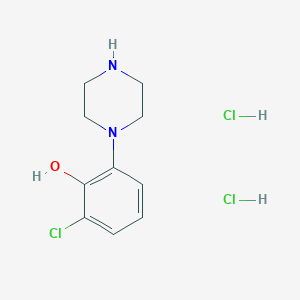

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)